ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-4-20-12(16)7-9-8-13(17)21-14-10(9)5-6-11(18-2)15(14)19-3/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFQNTRRXWNKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7,8-Dihydroxycoumarin Core
- Starting from 1,2,4-trihydroxybenzene or similar phenolic precursors, acid-catalyzed Pechmann condensation with ethyl acetoacetate or ethyl chloroacetate under reflux conditions yields 7,8-dihydroxycoumarin derivatives.
- The reaction typically employs strong acids such as sulfuric acid or perchloric acid as catalysts, with reaction times ranging from several hours at elevated temperatures (e.g., 60–120°C).
Alkylation and Esterification at Position 4
- The 4-position of the coumarin ring is functionalized by alkylation with ethyl chloroacetate in absolute ethanol, yielding the ethyl acetate side chain.
- This alkylation is usually performed under basic conditions or with the aid of phase transfer catalysts to promote nucleophilic substitution on the coumarin core.
Methylation of Hydroxy Groups
- The 7,8-dihydroxy groups are methylated to form the 7,8-dimethoxy substitution via reaction with methyl iodide (CH3I) in the presence of bases such as sodium carbonate (Na2CO3) or sodium hydride (NaH).
- Selective monomethylation or dimethylation can be controlled by reaction temperature and stoichiometry.
- Typical conditions include stirring at room temperature or slightly elevated temperatures (0–25°C) for several hours.
Representative Reaction Scheme (Summary)
| Step | Reagents & Conditions | Product Description |
|---|---|---|
| 1. Pechmann condensation | Phenolic precursor + ethyl acetoacetate, acid catalyst (H2SO4 or HClO4), reflux | 7,8-Dihydroxycoumarin derivative |
| 2. Alkylation | 7,8-Dihydroxycoumarin + ethyl chloroacetate, base or catalyst, ethanol, reflux | Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate |
| 3. Methylation | Above compound + CH3I, Na2CO3 or NaH, room temperature | This compound |
Detailed Research Findings and Analytical Data
- Alkylation Reaction: Alkylation of 7-hydroxycoumarin derivatives with ethyl chloroacetate in absolute ethanol has been reported to proceed efficiently, yielding coumarin esters with good purity confirmed by IR, ^1H NMR, and ^13C NMR spectroscopy.
- Methylation Specificity: Selective methylation at 7-OH and 8-OH positions was achieved using methyl iodide under mild basic conditions, with yields reported as high and regioselectivity confirmed by NMR spectral data.
- Spectral Confirmation: The structural integrity of this compound is confirmed by elemental microanalyses and spectral data including IR (characteristic ester and methoxy absorptions), ^1H NMR (methoxy singlets around δ 3.7 ppm), and ^13C NMR (ester carbonyl at ~δ 165 ppm).
Comparative Table of Preparation Conditions for Related Coumarin Derivatives
| Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 7,8-Dihydroxycoumarin | 1,2,4-Trihydroxybenzene + ethyl acetoacetate | H2SO4 or HClO4 | Reflux, 6-12 h | 70–85 | Pechmann condensation |
| Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate | Above coumarin | Ethyl chloroacetate, base | Reflux in ethanol | 75–90 | Alkylation at C-4 |
| This compound | Above ester | CH3I, Na2CO3 or NaH | RT, 3–6 h | 80–95 | Methylation of 7,8-OH |
Additional Notes
- The one-pot three-component reaction approach has been reported for synthesizing 7-hydroxycoumarin derivatives, which can be adapted for the 7,8-dihydroxy system before methylation.
- Alkylation and methylation steps require careful control of solvent purity (absolute ethanol) and reaction atmosphere to prevent side reactions.
- The purity and identity of the final product are typically confirmed by chromatographic techniques and spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
1.1 Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
1.2 Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting its potential as a natural antimicrobial agent .
1.3 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research findings indicate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
Agricultural Applications
The potential of this compound extends to agricultural science as well.
2.1 Pesticidal Activity
Studies have suggested that this compound can serve as a natural pesticide. Its application has been linked to reduced pest populations in crops without harming beneficial insects, thus promoting sustainable agriculture practices .
2.2 Plant Growth Regulation
In addition to its pesticidal properties, this compound has been shown to enhance plant growth and yield in certain species. This is attributed to its role in stimulating various physiological processes within plants .
Material Science
In the realm of material science, this compound has found applications in the development of novel materials.
3.1 Polymer Synthesis
The compound can be utilized in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability .
3.2 Coatings and Films
Research indicates that this compound can be used to create coatings and films with desirable barrier properties, making it suitable for packaging applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects. The compound’s ability to chelate metal ions also contributes to its antioxidant properties .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Calculated based on substitution logic (see Notes).
Key Observations :
- Methoxy vs. Hydroxy Groups : The dimethoxy derivative is ~28 g/mol heavier than its dihydroxy analog (C₁₃H₁₂O₆ → C₁₅H₁₆O₇) due to the addition of two methyl groups. This substitution reduces polarity and water solubility but increases lipid membrane penetration .
- Ester Group Effects : Ethyl esters (e.g., target compound) exhibit slower hydrolysis rates compared to methyl esters (e.g., ), enhancing in vivo stability .
Table 2: Hypothesized Bioactivity Based on Substituents
Mechanistic Insights :
- Hydroxy Groups : The dihydroxy analog () likely exhibits stronger antioxidant activity due to hydrogen-bonding interactions with reactive oxygen species .
Biological Activity
Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate is a coumarin derivative with the molecular formula C15H16O6 and a molecular weight of 292.28 g/mol. This compound has garnered interest due to its potential biological activities, although comprehensive studies are still limited. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C15H16O6
- Molecular Weight : 292.28 g/mol
- CAS Number : 1092333-75-9
The compound's structure features a chromenone backbone with methoxy substituents at positions 7 and 8, which may influence its biological properties.
While the precise mechanisms of action for this compound are not fully elucidated, several potential pathways have been identified in related coumarin compounds:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and upregulating antioxidant gene expression, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases, suggesting that this compound might also share these inhibitory effects.
- Cell Cycle Arrest and Apoptosis : Preliminary studies indicate that related coumarins can induce cell cycle arrest and apoptosis in cancer cell lines, which could be a significant area for further research regarding this compound's anticancer potential .
Antimicrobial Properties
Research into the antimicrobial activity of coumarin derivatives indicates that they can exhibit significant antibacterial and antifungal effects. This compound's structural similarities to these compounds suggest it may also possess such activities.
| Study | Organism Tested | Activity Observed |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Weak activity | |
| Candida albicans | Moderate activity |
These findings highlight the need for further investigation into the specific antimicrobial efficacy of this compound against various pathogens.
Anti-inflammatory Effects
Coumarins are known for their anti-inflammatory properties. The presence of methoxy groups in this compound could enhance its ability to modulate inflammatory responses through various biochemical pathways.
Case Studies
While specific case studies directly involving this compound are scarce, related research on coumarin derivatives provides insights into their biological activities:
- Coumarin Derivatives in Cancer Therapy : A study demonstrated that certain coumarin derivatives could inhibit cancer cell proliferation and induce apoptosis in vitro. These findings suggest a promising avenue for exploring similar effects with this compound .
- Antibacterial Activity : A comparative analysis of various coumarins showed that some exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-y)acetate might also display similar properties .
Q & A
Q. What are the optimal synthetic routes for ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate, and how do reaction conditions influence yield?
Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, coupling 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ (1.0 molar equiv) at 80°C for 10 hours yields 81–82% after crystallization from ethanol . Alternative methods involve refluxing precursors in methanol with concentrated H₂SO₄, followed by ice-water precipitation and recrystallization . Key variables include solvent polarity (DMF enhances reactivity), temperature (80–100°C), and stoichiometric ratios (1:1 molar equiv of reactants).
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, single-crystal studies reveal bond angles (e.g., C1–C2–H2 = 119.2°) and torsion angles (e.g., C9–C1–C2–C3 = −0.47°) . Supplementary techniques include:
- NMR : Assign methoxy (δ 3.8–4.0 ppm) and ester carbonyl (δ 165–170 ppm) signals.
- IR : Confirm lactone (C=O at ~1700 cm⁻¹) and ester (C–O at ~1250 cm⁻¹) groups.
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 307).
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
Methodological Answer : Discrepancies between experimental and theoretical spectra often arise from conformational flexibility or crystal packing effects. For example, XRD data (e.g., R factor = 0.046, wR = 0.120) should be cross-validated with DFT calculations (B3LYP/6-31G* basis set) to optimize geometry. If NMR signals conflict with expected coupling patterns (e.g., ABX systems in the coumarin ring), variable-temperature NMR or NOESY can clarify dynamic processes .
Q. What methodologies are used to investigate structure-activity relationships (SAR) for biological applications?
Methodological Answer :
- Antimicrobial assays : Use agar diffusion (MIC ≤ 50 µg/mL) against S. aureus and E. coli .
- Docking studies : Target enzymes like DNA gyrase (PDB ID: 1KZN) to assess binding affinity (ΔG ≤ −8.5 kcal/mol).
- Pharmacophore modeling : Highlight critical groups (e.g., 7,8-dimethoxy for lipophilicity; 2-oxo for H-bonding).
Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?
Methodological Answer :
- Process control : Use inline FTIR to monitor esterification progress (disappearance of OH peak at 3400 cm⁻¹) .
- Separation technologies : Employ centrifugal partition chromatography (CPC) with a heptane/EtOAc/MeOH/H₂O (5:5:5:5) system for >90% recovery .
- Byproduct suppression : Add molecular sieves (3Å) to absorb water and shift equilibrium toward ester formation .
Q. What strategies validate the compound’s stability under varying storage conditions?
Methodological Answer :
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition (e.g., hydrolysis of the ester group) .
- LC-MS/MS : Identify degradation products (e.g., 7,8-dimethoxycoumarin-4-acetic acid at m/z 263).
- Accelerated stability : Use Arrhenius modeling (Eₐ ~60 kJ/mol) to predict shelf-life (>24 months at 25°C).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
